5-Methoxyquinolin-8-ol
Overview
Description
5-Methoxyquinolin-8-ol is an organic compound with the molecular formula C10H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinolin-8-ol typically involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . This method yields the intermediate 8-bromo-2,4-dichloro-5-methoxyquinoline, which can be further processed to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized for higher yields and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methoxy group or other substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while reduction can produce quinoline alcohols .
Scientific Research Applications
5-Methoxyquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxyquinolin-8-ol involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the enzyme Enhancer of Zeste Homologue 2 (EZH2), which plays a role in the methylation of histone proteins. By inhibiting EZH2, this compound can modulate gene expression and exhibit anticancer activity . The compound’s effects are mediated through pathways involving histone modification and transcriptional repression.
Comparison with Similar Compounds
8-Hydroxyquinoline: Another quinoline derivative with similar chemical properties but different biological activities.
5-Chloro-8-hydroxyquinoline: Known for its use as an antiseptic and disinfectant.
5,6,7,8-Tetrahydroquinoline: A reduced form of quinoline with distinct chemical reactivity.
Uniqueness: 5-Methoxyquinolin-8-ol stands out due to its specific methoxy substitution at the 5-position, which imparts unique chemical and biological properties. This substitution enhances its potential as an enzyme inhibitor and broad-spectrum anti-infective agent .
Properties
IUPAC Name |
5-methoxyquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-5-4-8(12)10-7(9)3-2-6-11-10/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVWSINPGRCGAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632216 | |
Record name | 5-Methoxyquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57334-35-7 | |
Record name | 5-Methoxyquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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